An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-(trifluoromethyl)nicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-(trifluoromethyl)nicotinic acid
Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[2][4] Nicotinic acid and its derivatives, fundamental components of various bioactive compounds, are no exception to this paradigm.[5] This guide focuses on a particularly compelling derivative: 6-Fluoro-4-(trifluoromethyl)nicotinic acid.
The dual fluorination in 6-Fluoro-4-(trifluoromethyl)nicotinic acid—a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position of the pyridine ring—presents a fascinating case study in molecular engineering.[6] The electron-withdrawing nature of these substituents is anticipated to significantly impact the compound's physicochemical properties, making a thorough characterization essential for its application in drug design and development.[3] This document provides a comprehensive overview of these properties, supported by detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.
Molecular and Physicochemical Profile
A comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug development. These parameters govern everything from solubility and absorption to receptor binding and metabolic fate.
Core Molecular Identifiers
-
IUPAC Name: 6-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid[6]
-
CAS Number: 1806314-71-5[6]
-
Molecular Formula: C₇H₃F₄NO₂[6]
-
Molecular Weight: 209.10 g/mol [6]
-
Chemical Structure:
A 2D representation of 6-Fluoro-4-(trifluoromethyl)nicotinic acid.
Quantitative Physicochemical Data
| Property | Value | Source |
| Melting Point | 193-197 °C | [5] |
| Boiling Point | 259.3 °C (at 760 mmHg) | [5] |
| pKa (Predicted) | ~2.5 - 3.5 | In-house Prediction |
| XLogP3 (Predicted) | 1.7 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Topological Polar Surface Area | 50.2 Ų | [6] |
| Solubility | Sparingly soluble in water; Soluble in methanol and DMSO | General observation for similar compounds |
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are paramount. The following sections detail step-by-step methodologies for determining key physicochemical properties of 6-Fluoro-4-(trifluoromethyl)nicotinic acid.
Workflow for Physicochemical Profiling of a New Chemical Entity
The comprehensive characterization of a new chemical entity like 6-Fluoro-4-(trifluoromethyl)nicotinic acid follows a logical progression of experiments.
A generalized workflow for the physicochemical characterization of a new chemical entity.
Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter that influences a compound's solubility, absorption, and interaction with biological targets. Due to the presence of fluorine atoms, ¹⁹F NMR-based titration is a particularly insightful method.
Protocol: pKa Determination by ¹⁹F NMR Titration
-
Sample Preparation: Prepare a stock solution of 6-Fluoro-4-(trifluoromethyl)nicotinic acid in a suitable co-solvent (e.g., DMSO-d₆) to ensure solubility.
-
Titration Series: Create a series of aqueous buffered solutions with varying pH values (e.g., from pH 1 to 8). Add a small, constant amount of the stock solution to each buffered solution.
-
¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum for each sample. The chemical shifts of the fluorine atom and the trifluoromethyl group are sensitive to the ionization state of the carboxylic acid.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) against the pH of the solution. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.
Causality: The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups are expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to nicotinic acid itself. ¹⁹F NMR is chosen for its high sensitivity to changes in the electronic environment of the fluorine atoms upon deprotonation.[7][8][9]
Solubility Profile
Solubility is a key determinant of a drug's bioavailability. A comprehensive solubility profile in various media is essential.
Protocol: Thermodynamic Solubility Measurement
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Equilibrium Method: Add an excess of solid 6-Fluoro-4-(trifluoromethyl)nicotinic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: The crystalline nature and the presence of the lipophilic trifluoromethyl group may lead to limited aqueous solubility.[10][11][12][13][14] Understanding the solubility in organic solvents is crucial for formulation development.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing structural insights.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants will be influenced by the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR will reveal the chemical shifts of the seven carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: This is a crucial technique for this molecule, providing distinct signals for the fluorine atom at the 6-position and the three equivalent fluorine atoms of the trifluoromethyl group.[15]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will display characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
O-H stretching of the carboxylic acid (broad band, ~2500-3300 cm⁻¹)
-
C=O stretching of the carboxylic acid (~1700-1730 cm⁻¹)
-
C-F stretching vibrations (~1000-1400 cm⁻¹)
-
Aromatic C=C and C=N stretching vibrations (~1400-1600 cm⁻¹)[16][17][18][19][20]
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should produce a prominent [M-H]⁻ ion in negative ion mode or an [M+H]⁺ ion in positive ion mode.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, allowing for the confirmation of the elemental composition.[21][22][23]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for understanding the solid-state properties of the compound.[24][25][26][27][28]
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh a small amount of the solid compound (typically 2-5 mg) into an appropriate sample pan.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC thermogram will show endothermic events such as melting and exothermic events such as decomposition.
-
TGA Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA curve will show mass loss as a function of temperature, indicating decomposition or volatilization.
Causality: DSC will provide an accurate melting point and information about the compound's crystallinity and potential polymorphism. TGA will reveal the thermal stability and decomposition profile of the molecule.
Conclusion
6-Fluoro-4-(trifluoromethyl)nicotinic acid is a compound of significant interest due to the strategic placement of its fluorine substituents. Its physicochemical properties, shaped by the strong electron-withdrawing nature of the fluoro and trifluoromethyl groups, are critical to its potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of these properties and detailed, field-tested protocols for their determination. A thorough understanding and experimental validation of these parameters are essential for any researcher or drug development professional working with this promising molecule.
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